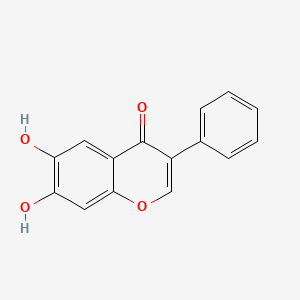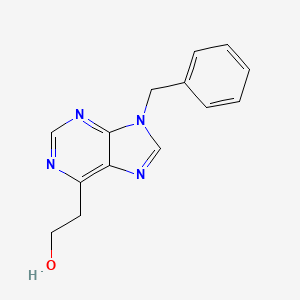
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound with the molecular formula C11H14ClNO2Si and a molecular weight of 255.78 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a cross-coupling reaction between a boronic acid and a halide catalyzed by palladium . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can be compared with other similar compounds such as:
- 2-Chloro-6-(hydroxymethyl)-4-((trimethylsilyl)ethynyl)pyridin-3-ol
- 3-((trimethylsilyl)ethynyl)pyridine
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The presence of the methoxy group in this compound, for example, can influence its electronic properties and reactivity compared to its analogs.
特性
分子式 |
C11H14ClNO2Si |
|---|---|
分子量 |
255.77 g/mol |
IUPAC名 |
2-chloro-6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C11H14ClNO2Si/c1-15-9-7-8(5-6-16(2,3)4)10(14)11(12)13-9/h7,14H,1-4H3 |
InChIキー |
UVJDGLRCSIFECD-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C(=C1)C#C[Si](C)(C)C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)





